molecular formula C11H18N2O2 B1305116 Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 519056-54-3

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1305116
CAS RN: 519056-54-3
M. Wt: 210.27 g/mol
InChI Key: GLXLMRLPFQWBGW-UHFFFAOYSA-N
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Description

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate is a derivative of the pyrazole class of compounds, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Pyrazole derivatives are known for their potential as bioactive molecules, with applications ranging from fungicides to plant growth regulators, and as candidates for drug discovery .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves a multi-step reaction sequence. For instance, a one-pot approach to ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates has been developed, which includes a Claisen condensation followed by a Knorr reaction to produce the desired pyrazole-3-carboxylates . Another method involves a 3+2 annulation method, starting with a Knoevenagel condensation followed by a cyclocondensation reaction to yield substituted pyrazoles . Additionally, regioselective acylation and alkylation reactions have been employed to synthesize ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined and compared with density functional theory (DFT) calculations, which showed good agreement between the theoretical and experimental data . Similarly, the structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated using X-ray diffraction, revealing its monoclinic space group and other crystallographic parameters .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling reactions, as demonstrated by the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles from ethyl 3-amino-5-phenylpyrazole-4-carboxylate . Additionally, selective cyclocondensation reactions have been used to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . The crystal structure analysis provides insights into intermolecular interactions such as hydrogen bonding and π-π stacking . Theoretical calculations, such as HOMO/LUMO, MEP, and Hirshfeld surface analysis, are used to predict the reactivity and stability of these compounds . The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate has been studied to understand the influence of different solvents and reagents on the acetylation position within the pyrazole ring .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate and its derivatives have been extensively researched for their synthesis methods and crystal structure analysis. For example, the compound has been synthesized for its potential fungicidal and plant growth regulation activities. Crystal structure determination via X-ray diffraction reveals that these compounds belong to the monoclinic space group and show preliminary bioassays indicating fungicidal and plant growth regulatory properties (L. Minga, 2005).

Fungicidal and Plant Growth Regulation

The research on Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate derivatives has highlighted their significance in agricultural chemistry, specifically for their fungicidal and plant growth regulation activities. This has been evidenced through synthesis and preliminary biological tests, showing promising results for agricultural applications (Ming Li et al., 2010).

Chemical Synthesis and Heterocyclic Chemistry

In heterocyclic chemistry, Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate serves as a precursor for the synthesis of various novel compounds. For instance, its reactivity has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its versatility in synthesizing N-fused heterocycles (P. S. Lebedˈ et al., 2012).

Novel Synthesis Approaches

Novel synthetic approaches using Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate have been developed to achieve high yields of triarylpyrazole-3-carboxylates. These methods involve Claisen condensation and Knorr reaction sequences, providing a convenient access to complex molecular frameworks for drug discovery (Jiao-Jiao Zhai et al., 2013).

Applications in Luminescence and Coordination Chemistry

The compound and its derivatives have also found applications in luminescence and coordination chemistry, where they have been used to assemble chiral and achiral coordination polymers. These studies not only contribute to the understanding of the structural diversity in coordination compounds but also explore their potential applications in materials science (M. Cheng et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H320, H335 . The precautionary statements are P261, P302+P352, P280, P305 +P351+P338 .

properties

IUPAC Name

ethyl 1-tert-butyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)13(12-9)11(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXLMRLPFQWBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384170
Record name Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

CAS RN

519056-54-3
Record name Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In ethanol (5 mL) was placed the t-butylhydrazine hydrochloride (0.79 g, 6.3 mmol) and ethyl 2-acetyl-3-(dimethylaminomethylene)acrylate (1.0 g, 6.3 mmol). The mixture was refluxed for 8 hours. The mix was evaporated at reduced pressure to give an oil. The oil was dissolved in ether (25 mL) and washed successively with water (25 mL), saturated sodium bicarbonate (25 mL) and brine (25 mL) was dried (Na2SO4), concentrated in vacuo and purified by silica gel column chromatography (EtOAc/hexanes) to obtain ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (0.60 g, 45% yield). 1H NMR (400 MHz, DMSO-d6): δ 6.54 (s, 1H), 4.22 (q, J=7.2 Hz, 2H), 2.44 (s, 3H), 2.42 (s, 3H), 1.57 (s, 9H), 1.25 (t, J=7.2 Hz, 3H); MS (ESI) m/z: 211.1 (M+H+).
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
ethyl 2-acetyl-3-(dimethylaminomethylene)acrylate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

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